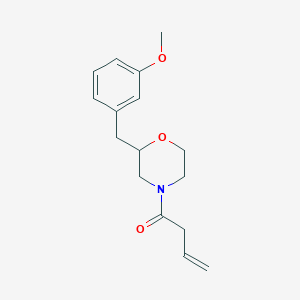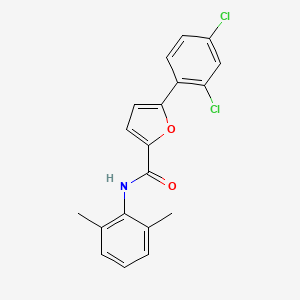![molecular formula C21H23ClN2O2 B6006584 (4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as CPPM and has been found to have promising applications in various fields of research. In
科学的研究の応用
CPPM has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPPM has been used to study the effects of drugs on the central nervous system. In pharmacology, CPPM has been used to develop new drugs for the treatment of various diseases. In medicinal chemistry, CPPM has been used to design new compounds with improved therapeutic properties.
作用機序
CPPM is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, CPPM increases the levels of endocannabinoids in the brain and other tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CPPM has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of CPPM for lab experiments is its high potency and selectivity for FAAH. This allows researchers to study the effects of FAAH inhibition without the interference of other enzymes or receptors. However, CPPM also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are many potential future directions for research on CPPM. One area of interest is the development of new drugs based on the structure of CPPM. Another area of interest is the study of the long-term effects of FAAH inhibition on the brain and other tissues. Additionally, there is interest in exploring the potential therapeutic applications of CPPM in various diseases, including chronic pain, inflammation, and anxiety disorders.
合成法
CPPM can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-(4-pyridinyl)propanoic acid, followed by the reaction of the resulting product with piperidine and 4-chlorobenzoyl chloride. The final product is purified using column chromatography. This synthesis method has been optimized for high yield and purity.
特性
IUPAC Name |
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-13-18(22)5-6-19(15)21(26)17-3-2-12-24(14-17)20(25)7-4-16-8-10-23-11-9-16/h5-6,8-11,13,17H,2-4,7,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBMBHAZMIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)